molecular formula C29H26ClN5 B11321400 4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11321400
M. Wt: 480.0 g/mol
InChI Key: AZQWPBWZVAVMCS-UHFFFAOYSA-N
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Description

1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.

    Introduction of the Phenyl and Chlorophenyl Groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and 2-chlorophenylboronic acid in the presence of palladium catalysts.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, typically using piperazine and suitable leaving groups.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrrolopyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrrolopyrimidine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the chlorophenyl group provides additional binding interactions, increasing its efficacy compared to similar compounds .

Properties

Molecular Formula

C29H26ClN5

Molecular Weight

480.0 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26ClN5/c30-25-13-7-8-14-26(25)35-20-24(23-11-5-2-6-12-23)27-28(31-21-32-29(27)35)34-17-15-33(16-18-34)19-22-9-3-1-4-10-22/h1-14,20-21H,15-19H2

InChI Key

AZQWPBWZVAVMCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5Cl)C6=CC=CC=C6

Origin of Product

United States

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